molecular formula C6H9NO2 B6155435 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol CAS No. 1505252-20-9

2-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol

Cat. No.: B6155435
CAS No.: 1505252-20-9
M. Wt: 127.1
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Description

Molecular Structure and Synthesis 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is an oxazole derivative with a hydroxyl-terminated ethyl chain attached to the 3-position of a 5-methyl-substituted oxazole ring. Its molecular formula is C₆H₉NO₂ (molecular weight: 127.14 g/mol) . The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a scaffold for biological interactions, particularly hydrogen bonding and π-stacking .

Properties

CAS No.

1505252-20-9

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted oxazoles or other derivatives.

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex oxazole derivatives. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promising results in inhibiting the growth of various pathogens and cancer cells.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Some studies have focused on their ability to modulate biological pathways and target specific molecular receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. For example, its derivatives may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways by interacting with specific binding sites.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

  • Receptors: Interaction with receptors can modulate cellular signaling pathways, resulting in changes in cellular behavior.

  • Proteins: Binding to specific proteins can alter their function and contribute to the compound's biological activity.

Comparison with Similar Compounds

Key Properties

  • Chemical Reactivity : Undergoes esterification (facilitated under acidic conditions) and other alcohol-typical reactions .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness arises from its 5-methyl substitution and ethanol side chain. Below is a comparison with analogs (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol 5-methyl, 3-ethanol C₆H₉NO₂ 127.14 Balanced hydrophilicity and reactivity
2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine 5-methyl, 3-ethylamine C₆H₁₀N₂O 126.16 Amine group enhances functionalization but reduces solubility
(5-Methyl-1,3-oxazol-2-yl)methanol 5-methyl, 2-methanol C₅H₇NO₂ 113.12 Smaller size; altered hydrogen-bonding capacity
1-(5-Methyl-1,2-oxazol-4-yl)ethanol 5-methyl, 4-ethanol C₆H₉NO₂ 127.14 Positional isomerism reduces biological efficacy
(5-Ethyl-1,2-oxazol-3-yl)ethan-1-amine 5-ethyl, 3-ethylamine C₇H₁₂N₂O 140.18 Ethyl substitution increases lipophilicity and metabolic stability

Mechanistic Insights

  • Hydroxyl Group Impact: The ethanol group in this compound enhances solubility, improving bioavailability compared to amine analogs like 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine .
  • Substitution Position: Moving the ethanol from the 3- to 4-position (e.g., 1-(5-methyl-1,2-oxazol-4-yl)ethanol) diminishes activity due to steric hindrance in target binding .
  • Ring Heteroatom Variations: Oxadiazole analogs (e.g., (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol) exhibit lower potency, underscoring the oxazole ring’s superior compatibility with biological targets .

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